molecular formula C22H16N4O5S B11677266 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate

4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11677266
M. Wt: 448.5 g/mol
InChI Key: MURKFWRZHBTQRB-YDZHTSKRSA-N
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Description

4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids or quin

Properties

Molecular Formula

C22H16N4O5S

Molecular Weight

448.5 g/mol

IUPAC Name

[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H16N4O5S/c1-30-19-12-14(13-23-25-22-24-17-4-2-3-5-20(17)32-22)6-11-18(19)31-21(27)15-7-9-16(10-8-15)26(28)29/h2-13H,1H3,(H,24,25)/b23-13+

InChI Key

MURKFWRZHBTQRB-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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